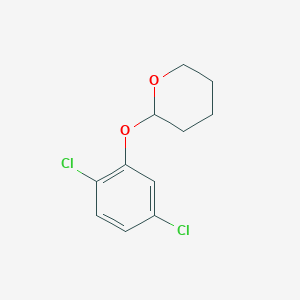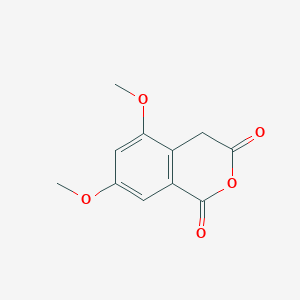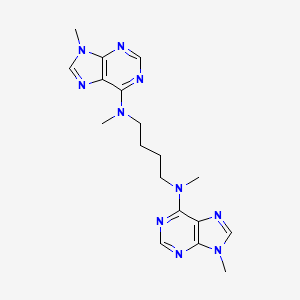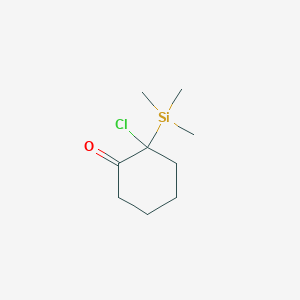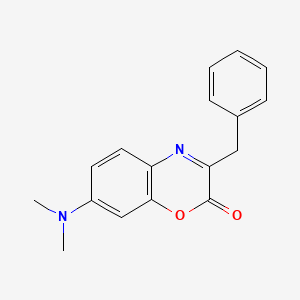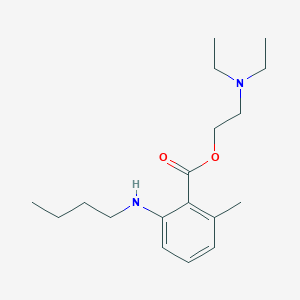![molecular formula C12H16O3SSi B14349904 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione CAS No. 94445-47-3](/img/structure/B14349904.png)
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is an organosilicon compound featuring a trimethylsilyl group attached to a benzothiopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione typically involves the reaction of a benzothiopyranone derivative with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiopyranone ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, facilitating reactions that would otherwise be challenging. The benzothiopyranone core can participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Trimethylsilyl)ethynyl]benzoic acid
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol
Uniqueness
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is unique due to its combination of a trimethylsilyl group and a benzothiopyranone structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
Properties
CAS No. |
94445-47-3 |
|---|---|
Molecular Formula |
C12H16O3SSi |
Molecular Weight |
268.41 g/mol |
IUPAC Name |
(1,1-dioxo-2H-thiochromen-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H16O3SSi/c1-17(2,3)15-11-8-9-16(13,14)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
InChI Key |
CBUTWWGOPSIXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCS(=O)(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
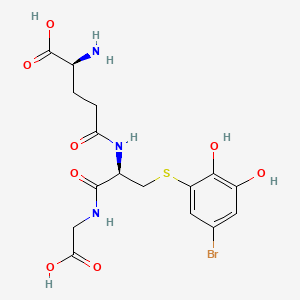


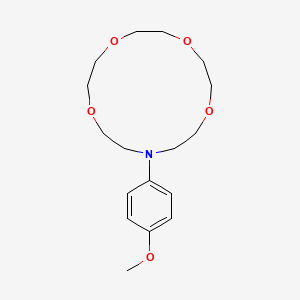
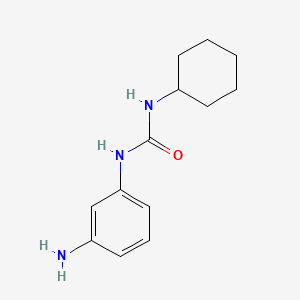
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
